molecular formula C6H16OSi B1592507 Silane, methoxydimethyl(1-methylethyl)- CAS No. 122420-34-2

Silane, methoxydimethyl(1-methylethyl)-

Cat. No. B1592507
CAS RN: 122420-34-2
M. Wt: 132.28 g/mol
InChI Key: LTJUCEWBHDKRBL-UHFFFAOYSA-N
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Description

Silane, methoxydimethyl(1-methylethyl)- (also known as tris(isopropylsulfanyl)silane) is an organosilicon compound . Its chemical formula is C9H22S3Si , and it has a molecular weight of approximately 254.56 g/mol . The compound is a colorless liquid with a purity of 95% . It is commonly used in various applications due to its unique properties .


Molecular Structure Analysis

Silane, methoxydimethyl(1-methylethyl)- contains a total of 23 bonds , including 7 non-H bonds and 2 rotatable bonds . For a visual representation, refer to the 3D molecular structure image here .


Chemical Reactions Analysis

Silane, methoxydimethyl(1-methylethyl)- serves as an intermediate silane in organic synthesis. It is particularly useful for blocking hydroxyl and amino groups . By silylating these functional groups, subsequent reactions can be carried out without interference from active hydrogen. After the reaction step, the blocked hydroxyl or amine groups can be recovered through hydrolysis. Additionally, Silane, methoxydimethyl(1-methylethyl)- finds applications in preparing hydrophobic and release materials, as well as enhancing powder flow .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in carbon tetrachloride

Safety and Hazards

Silane, methoxydimethyl(1-methylethyl)- should be handled with care. It is essential to follow standard safety precautions when working with organosilanes. Consult the Material Safety Data Sheet (MSDS) for detailed safety information here .

properties

IUPAC Name

methoxy-dimethyl-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-6(2)8(4,5)7-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJUCEWBHDKRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628767
Record name Methoxy(dimethyl)(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122420-34-2
Record name Methoxy(dimethyl)(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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